N-(4-Methoxybenzyl)tetrahydrofuran-3-amine chemical structure and properties
N-(4-Methoxybenzyl)tetrahydrofuran-3-amine chemical structure and properties
An In-Depth Technical Guide to N-(4-Methoxybenzyl)tetrahydrofuran-3-amine: Structure, Properties, and Synthetic Protocols
Foreword: A Note on an Emerging Chemical Entity
N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a secondary amine that incorporates two key structural motifs of significant interest in medicinal and synthetic chemistry: the tetrahydrofuran ring and the 4-methoxybenzyl (PMB) group. While this specific compound is not extensively documented in mainstream chemical literature, its constituent parts and structural analogs are well-studied. This guide, therefore, synthesizes data from closely related compounds and established chemical principles to provide a comprehensive technical overview. By examining analogs and foundational reaction mechanisms, we can construct a robust and predictive profile for researchers, scientists, and drug development professionals interested in this and similar molecular scaffolds.
Chemical Identity and Structural Elucidation
The fundamental identity of a molecule is defined by its structure and connectivity. N-(4-Methoxybenzyl)tetrahydrofuran-3-amine combines a saturated heterocyclic ether with an aromatic amine substituent.
-
IUPAC Name : N-((4-methoxyphenyl)methyl)tetrahydrofuran-3-amine
-
Molecular Formula : C₁₂H₁₇NO₂
-
Molecular Weight : 207.27 g/mol
-
CAS Number : A specific CAS registry number for this compound is not prominently available. For reference, a structurally similar analog, N-(3-Fluoro-4-methoxybenzyl)tetrahydrofuran-3-amine, is registered under CAS Number 1536251-54-3.[1]
Molecular Structure
The molecule consists of a central tetrahydrofuran (THF) ring, which is a five-membered saturated ether. The amine functional group is attached at the 3-position of this ring. This nitrogen atom is further substituted with a 4-methoxybenzyl group, also known as a para-methoxybenzyl (PMB) group.
Caption: 2D Structure of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine.
Physicochemical Properties
Precise experimental data for this compound is not available. The properties listed below are extrapolated from its constituent functional groups and data from analogous structures like 3-aminotetrahydrofuran and N-benzyl-tetrahydrofuran-3-amine.[2]
| Property | Predicted Value / Description |
| Physical State | Colorless to pale yellow liquid or low-melting solid at room temp. |
| Molecular Weight | 207.27 g/mol |
| Boiling Point | Estimated >250 °C (High due to hydrogen bonding and molecular weight) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Methanol, DMSO). |
| pKa (Conjugate Acid) | Estimated 8.5 - 9.5 (Typical for secondary amines) |
Synthesis and Mechanistic Insights
The most direct and efficient method for synthesizing N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is through reductive amination . This widely used transformation involves the reaction of a carbonyl compound (a ketone, in this case) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[3]
Reaction Scheme: Tetrahydrofuran-3-one reacts with 4-methoxybenzylamine to form a transient iminium ion, which is then reduced by a hydride-based reducing agent.
Causality in Experimental Design
The choice of reductive amination is strategic. It is a one-pot reaction that is highly versatile and generally produces high yields with minimal byproducts.[3] The selection of the reducing agent is critical. While powerful reducing agents like lithium aluminum hydride (LAH) could be used, they would also reduce the starting ketone. Therefore, a milder, more chemoselective reagent is required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice because it is mild enough not to reduce the ketone but is highly effective at reducing the protonated imine intermediate. It also does not require stringent pH control, unlike sodium cyanoborohydride (NaBH₃CN).
Experimental Protocol: Reductive Amination
Objective: To synthesize N-(4-Methoxybenzyl)tetrahydrofuran-3-amine from tetrahydrofuran-3-one and 4-methoxybenzylamine.
Materials:
-
Tetrahydrofuran-3-one (1.0 equiv)
-
4-Methoxybenzylamine (1.05 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic Acid (catalytic, optional, ~5 mol%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tetrahydrofuran-3-one (1.0 equiv) and anhydrous DCM.
-
Amine Addition: Add 4-methoxybenzylamine (1.05 equiv) to the solution. If desired, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring mixture. The addition may be slightly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by column chromatography on silica gel to yield the final product.
Caption: Synthetic workflow for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine.
Structural Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals. In CDCl₃, characteristic peaks would include: a singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm; two doublets for the aromatic protons (an AA'BB' system) between δ 6.8-7.3 ppm; a singlet for the benzylic (-CH₂-) protons around δ 3.7-3.8 ppm; a series of multiplets for the tetrahydrofuran ring protons between δ 1.8-4.0 ppm; and a broad singlet for the amine (N-H) proton.[4]
-
¹³C NMR : The carbon spectrum would confirm the presence of all 12 unique carbon atoms. Expected shifts include: the methoxy carbon around δ 55 ppm; aliphatic carbons of the THF ring between δ 30-75 ppm; the benzylic carbon around δ 50-55 ppm; and aromatic carbons between δ 114-160 ppm.[4]
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 208.28. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands: a moderate N-H stretch around 3300-3400 cm⁻¹; C-H stretches (aliphatic and aromatic) around 2850-3100 cm⁻¹; a strong C-O-C ether stretch around 1100-1250 cm⁻¹; and aromatic C=C bending vibrations around 1510 and 1610 cm⁻¹.
Applications in Research and Drug Development
This molecule is not an end-product but rather a valuable scaffold and intermediate for creating more complex molecules.[2]
-
Medicinal Chemistry Scaffold : The tetrahydrofuran ring is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[5] It often improves the pharmacokinetic profile (e.g., solubility, metabolic stability) of a drug candidate. This compound provides a ready-made scaffold to which further complexity can be added.
-
Building Block for Compound Libraries : As a secondary amine, it can undergo a wide range of chemical transformations (e.g., acylation, alkylation, sulfonylation) to rapidly generate a library of diverse compounds for high-throughput screening against various biological targets. N-substituted heterocyclic compounds are known to possess a wide array of biological activities, including antimicrobial and anticancer properties.[6][7]
-
Role of the 4-Methoxybenzyl (PMB) Group : The PMB group is widely used as a protecting group for amines in multi-step organic synthesis because it is stable to many reaction conditions but can be readily cleaved using strong oxidizing agents (e.g., DDQ, CAN).[8] Therefore, the primary amine of the tetrahydrofuran-3-amine core can be revealed when needed for further functionalization.
Safety, Handling, and Storage
No specific safety data sheet (SDS) exists for this compound. The following guidelines are based on the parent amine, 3-aminotetrahydrofuran, and general principles for handling secondary amines and ethers.
-
Hazard Classification : Expected to be a flammable liquid and harmful if swallowed. Likely to cause skin irritation and serious eye damage.
-
Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Protect from oxidizing agents.
-
Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- CymitQuimica. (n.d.). CAS 162851-40-3: N-BENZYL-TETRAHYDROFURAN-3-AMINE. Retrieved from https://www.cymitquimica.com/cas/162851-40-3
- BLDpharm. (n.d.). 1536251-54-3|N-(3-Fluoro-4-methoxybenzyl)tetrahydrofuran-3-amine. Retrieved from https://www.bldpharm.com/products/1536251-54-3.html
- Appchem. (n.d.). (4-METHOXY-BENZYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE | 356537-07-0. Retrieved from https://www.appchem-sci.com/product/AN59722.html
- Santa Cruz Biotechnology. (n.d.). (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | CAS 356537-07-0. Retrieved from https://www.scbt.com/p/4-methoxy-benzyl-tetrahydro-furan-2-ylmethyl-amine-356537-07-0
- Paudyal, M. P., Wang, M., Siitonen, J. H., Hu, Y., Yousufuddin, M., Shen, H. C., Falck, J. R., & Kürti, L. (n.d.). Supporting Information: Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. The Royal Society of Chemistry.
- Amine, A., et al. (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. SciSpace.
- Supplementary Information. (n.d.). Royal Society of Chemistry.
- PubChem. (n.d.). N-benzyltetrahydrothiophen-3-amine 1,1-dioxide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2896541
- SUPPLEMENTARY DATA. (n.d.).
- Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- CymitQuimica. (n.d.). CAS 702-24-9: N-Methyl-4-methoxybenzylamine. Retrieved from https://www.cymitquimica.com/cas/702-24-9
- ResearchGate. (n.d.). Fig. S15 13 C NMR of FTIR spectra of 1-benzyl-4-methoxyphenyl-1 H.... Retrieved from https://www.researchgate.net/figure/H-NMR-500-MHz-CDCl-3-d-390-s-3H-550-s-2H-705-760-m-9H-770-s-1H_fig13_322648777
- Cambridge Isotope Laboratories, Inc. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Aminotetrahydrofuran 95%. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/737038
- Zaikova, T. O., et al. (2014). Synthesis and biological activity of N-substituted-tetrahydro-γ-carbolines containing peptide residues. Beilstein Journal of Organic Chemistry, 10, 155-62.
- Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
- Sharma, A., & Kumar, V. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(7), 12594-12624.
- Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
- ResearchGate. (2005). (3R,4R,5S)-5-(Acetamidomethyl)-N-benzyl-3,4-dihydroxytetrahydrofuran-3-carboxamide.
- PubMed. (2014). Synthesis and biological activity of N-substituted-tetrahydro-γ-carbolines containing peptide residues.
- Wolfe, J. P., & Felten, A. M. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(4), 437-463.
- The Study of the Biological Activity of Amino-Substituted Benzofuroxans. (2013). Current Organic Chemistry, 17(22), 2634-2641.
- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- ResearchGate. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach.
- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- Takaba, K. (1996). ASYMMETRIC SYNTHESIS OF (R)-~-(~-METHoXY-~,~- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). HETEROCYCLES, 43(8), 1777-1782.
- BLD Pharm. (n.d.). 88675-24-5|Tetrahydrofuran-3-amine. Retrieved from https://www.bldpharm.com/products/88675-24-5.html
Sources
- 1. 1536251-54-3|N-(3-Fluoro-4-methoxybenzyl)tetrahydrofuran-3-amine|BLD Pharm [bldpharm.com]
- 2. CAS 162851-40-3: N-BENZYL-TETRAHYDROFURAN-3-AMINE [cymitquimica.com]
- 3. scispace.com [scispace.com]
- 4. ffhdj.com [ffhdj.com]
- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijabbr.com [ijabbr.com]
- 8. Organic Syntheses Procedure [orgsyn.org]

